molecular formula C22H21N3O3S3 B2476174 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941946-63-0

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2476174
CAS RN: 941946-63-0
M. Wt: 471.61
InChI Key: BPNOFLNDFHMADX-GHVJWSGMSA-N
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Description

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Activity

Compounds similar to (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide have been investigated for their anti-cancer properties. Al-Said et al. (2011) found that certain 1,2-dihydropyridines, thiophenes, and thiazoles exhibited significant in vitro anticancer activity against the human breast cancer cell line MCF7, with some compounds showing better activity than the reference drug Doxorubicin (Al-Said, M., Bashandy, M. S., Al-Qasoumi, S. I., & Ghorab, M., 2011).

AChE Inhibitory Activity

Research by Sivakumar et al. (2013) focused on the synthesis of novel dispiro heterocycles, including compounds with structural similarities to the mentioned compound, which showed potent acetylcholinesterase (AChE) inhibitory activity. One compound in particular exhibited significant AChE inhibitory potency (Sivakumar, S., Kumar, R. R., Ali, M. A., & Choon, T. S., 2013).

Antibacterial Activity

Selvakumar and Elango (2017) synthesized novel derivatives that included a thiazole ring and demonstrated good antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Selvakumar, B., & Elango, K., 2017).

Cannabinoid Receptor Antagonists

Compounds with a similar structure, particularly those containing a piperidine ring, have been studied as cannabinoid receptor antagonists. Lan et al. (1999) discussed the structure-activity relationships of pyrazole derivatives in this context, highlighting their potential as pharmacological probes and therapeutic agents (Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S., McCallion, D., Pertwee, R., & Makriyannis, A., 1999).

Molecular Interaction Studies

Shim et al. (2002) conducted a study on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, which could be relevant for understanding the behavior of (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).

properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-24-20-17-6-3-2-5-15(17)8-9-18(20)30-22(24)23-21(26)16-10-12-25(13-11-16)31(27,28)19-7-4-14-29-19/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNOFLNDFHMADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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